2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is an organic compound that belongs to the class of benzoates. It features a bromophenyl group and a dibromobenzoate moiety, making it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or amino-substituted products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate
- 2-(4-Fluorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate
- 2-(4-Methylphenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of multiple bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can also enhance the compound’s ability to participate in halogen bonding, potentially leading to unique interactions in chemical and biological systems.
Properties
Molecular Formula |
C15H10Br3NO3 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-amino-3,5-dibromobenzoate |
InChI |
InChI=1S/C15H10Br3NO3/c16-10-3-1-8(2-4-10)13(20)7-22-15(21)9-5-11(17)14(19)12(18)6-9/h1-6H,7,19H2 |
InChI Key |
GRTCPQVZRJCLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br)Br |
Origin of Product |
United States |
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